M-Cresol-D7
Overview
Description
M-Cresol-D7, also known as 3-Methylphenol-D7, is a deuterated form of m-cresol, where the hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research as a stable isotope-labeled compound, which aids in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of M-Cresol-D7 involves the deuteration of m-cresol. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterium gas (D2). The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and therefore, extensive purification steps, including distillation and chromatography, are employed to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
M-Cresol-D7 undergoes various chemical reactions similar to its non-deuterated counterpart, m-cresol. These reactions include:
Oxidation: this compound can be oxidized to form m-cresol derivatives such as 3-methylbenzoquinone.
Reduction: Reduction reactions can convert this compound to 3-methylcyclohexanol or 3-methylcyclohexanone.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas (H2) is commonly employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: 3-Methylbenzoquinone
Reduction: 3-Methylcyclohexanol, 3-Methylcyclohexanone
Substitution: Brominated or nitrated derivatives of this compound
Scientific Research Applications
M-Cresol-D7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and analyze complex mixtures.
Biological Studies: Employed in metabolic studies to trace the pathways and interactions of m-cresol in biological systems.
Pharmaceutical Research: Utilized in the development and testing of new drugs, particularly in understanding the metabolism and pharmacokinetics of m-cresol derivatives.
Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of M-Cresol-D7 is similar to that of m-cresol. It primarily involves interactions with cellular membranes and proteins. This compound can disrupt bacterial cell membranes, leading to cell lysis and death. This property makes it useful as an antimicrobial agent. Additionally, this compound can interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- o-Cresol (2-Methylphenol)
- p-Cresol (4-Methylphenol)
- Phenol (Hydroxybenzene)
Comparison
M-Cresol-D7 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. Compared to o-cresol and p-cresol, this compound offers better stability and reduced reactivity due to the presence of deuterium. This makes it particularly valuable in studies requiring precise quantification and tracing of chemical pathways .
Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSMJSEOOYNOY-AAYPNNLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295582 | |
Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202325-51-7 | |
Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202325-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.